molecular formula C11H16ClNO3 B13963544 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Katalognummer: B13963544
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: OWAHTXNGVIKLIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroacetyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of protein arginine deiminase, which plays a role in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester
  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester

Uniqueness

2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a chloroacetyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C11H16ClNO3

Molekulargewicht

245.70 g/mol

IUPAC-Name

2-(2-chloroacetyl)-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C11H16ClNO3/c12-6-9(14)13-4-3-11(7-13)2-1-8(5-11)10(15)16/h8H,1-7H2,(H,15,16)

InChI-Schlüssel

OWAHTXNGVIKLIR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN(C2)C(=O)CCl)CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.